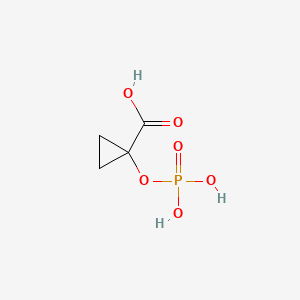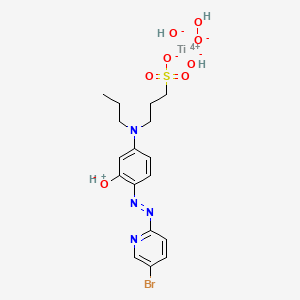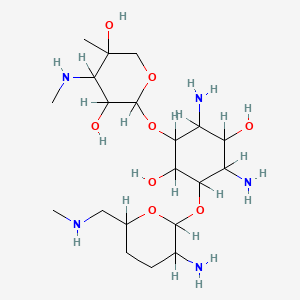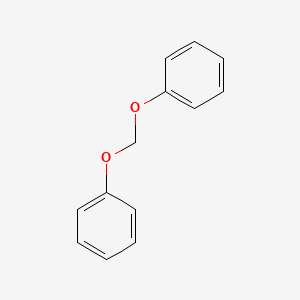
二苯氧甲烷
描述
Synthesis Analysis
The synthesis of diphenoxymethane derivatives involves several methods, including the condensation of phenol with ethylene bromide in the presence of a base, such as NaOH, in a dimethyl sulfoxide (DMSO) - H2O medium. This process yields diphenoxymethane with high efficiency. Additionally, the synthesis can involve reactions with diphenylmethane diisocyanate, indicating versatility in its production methods (Yasuda, Tanimoto, & Okano, 1970).
Molecular Structure Analysis
The molecular structure of diphenoxymethane derivatives has been explored through various techniques. For instance, 1,2-diphenoxyethane, a closely related compound, has been studied for its crystal structure, showcasing how molecular arrangements and intermolecular interactions play a crucial role in its physical properties. The crystal structure analysis of 1,2-diphenoxyethane reveals an orthorhombic unit cell with specific dimensions and symmetry, indicating the gauche conformation of the OCH2CH2O group (Yasuoka, Ando, & Kuriyabashi, 1967).
Chemical Reactions and Properties
Diphenoxymethane and its derivatives participate in a variety of chemical reactions, showcasing their versatility as chemical intermediates. The reactions include solvent-mediated internal conversions and interactions with water clusters, which highlight the compound's reactivity and the influence of solvent on its behavior (Walsh et al., 2015). These studies provide insights into the complex dynamics of diphenoxymethane in different chemical environments.
Physical Properties Analysis
The physical properties of diphenoxymethane derivatives, such as 1,2-diphenoxyethane, have been analyzed in detail. The studies focus on crystallization forms, unit cell dimensions, and molecular symmetries, providing a comprehensive understanding of the compound's physical characteristics. The detailed analysis of its crystal structure offers valuable information on the molecular arrangement and potential applications based on its physical properties.
Chemical Properties Analysis
The chemical properties of diphenoxymethane are closely related to its reactivity and the types of chemical reactions it undergoes. Research into the methoxycarbonylation of ethene using diphenylphosphine derivatives demonstrates the compound's role in catalyzing specific reactions, highlighting its chemical properties and potential industrial applications (Vautravers & Cole-Hamilton, 2009).
科学研究应用
Specific Scientific Field
This application falls under the field of Chemistry , specifically Transition Metal Chemistry .
Comprehensive and Detailed Summary of the Application
Diphenoxymethane has been used in the photooxidation of diphenylmethane to produce benzophenone . This process involves the activation of molecular oxygen (O2) by a dioxomolybdenum (VI) complex anchored covalently onto mesoporous titania .
Detailed Description of the Methods of Application or Experimental Procedures
The dioxomolybdenum (VI) complex is covalently anchored onto mesoporous titania by a silicon-assisted transesterification route . The grafting of the complex to the mesoporous structure was confirmed by diffuse reflectance infrared Fourier transform, Raman and UV–Vis spectroscopy, and by nitrogen sorption experiments . The photooxidation of diphenylmethane was monitored continuously by in situ dispersive Raman spectroscopy .
Thorough Summary of the Results or Outcomes Obtained
The grafted complex was found to activate molecular oxygen under very mild conditions . A comparison with the same complex anchored onto commercial titanium P-25 and silica gel revealed both the beneficial effect of the mesoporous structure and the existence of a synergistic effect between MoO/TiO2/O2/light entities, which promotes the photooxidation process under green chemistry conditions . The heterogeneous catalyst is sustainable; it can be recycled and reused without significant loss in activity or selectivity .
Temperature Estimation in Interferometric Setups
Specific Scientific Field
This application falls under the field of Physics , specifically Quantum Optics .
Comprehensive and Detailed Summary of the Application
Diphenoxymethane has been used in the development of optomechanical systems for temperature estimation in interferometric setups . This theoretical approach enables precise control and manipulation of both the position of a mechanical oscillator and the cavity field, resulting in highly accurate temperature measurements .
Detailed Description of the Methods of Application or Experimental Procedures
The position of a mechanical oscillator is coupled to the cavity field in an optomechanical system . The accuracy of temperature estimation is evaluated using classical and quantum Fisher information, considering both open and closed systems, and investigating entanglement effects of the primary field mode .
Development of Advanced Sensors and Implantable Medical Devices
Specific Scientific Field
This application falls under the field of Nanotechnology .
Comprehensive and Detailed Summary of the Application
Diphenoxymethane has been used in the development of advanced sensors and implantable medical devices . This approach involves the use of a new two-dimensional material, borophene, which is more conductive, thinner, lighter, stronger, and more flexible than graphene . The imparting of chirality on borophene enables the material to interact in unique ways with different biological units such as cells and protein precursors .
Detailed Description of the Methods of Application or Experimental Procedures
Borophene, the atomically thin version of boron, is used in this application . The chirality, or handedness, is induced on borophene via a method never before used on this material . This enables the material to interact uniquely with different biological units .
Thorough Summary of the Results or Outcomes Obtained
The study demonstrated the potential of borophene-based systems for highly accurate temperature measurement and their robustness against decoherence . This research can provide insights into the field of temperature measurement, offering a theoretical approach that can be applied in many scientific and engineering applications .
安全和危害
属性
IUPAC Name |
phenoxymethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXLTXPNXYLCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196167 | |
| Record name | 1,1'-(Methylenebis(oxy))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenoxymethane | |
CAS RN |
4442-41-5 | |
| Record name | Diphenoxymethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Methylenebis(oxy))bisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(Methylenebis(oxy))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[methylenebis(oxy)]bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


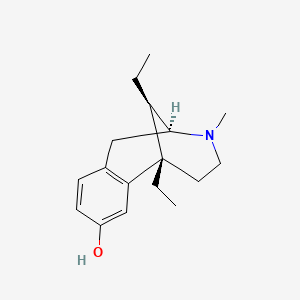
![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)
![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)
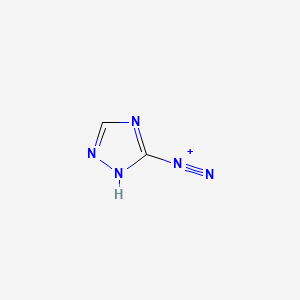
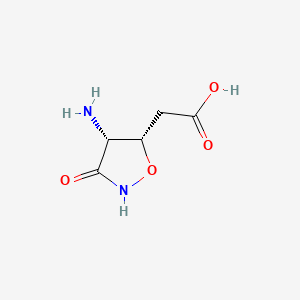
![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
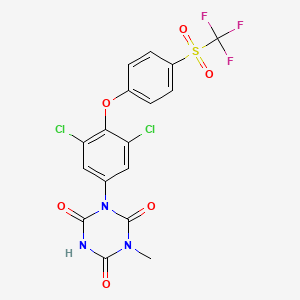
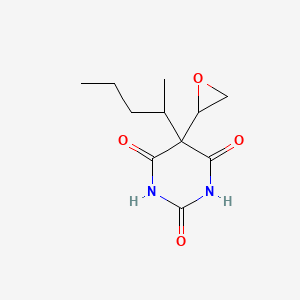
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)

